1,2-Benzisoxazol-3-ylacetyl chloride

概要

説明

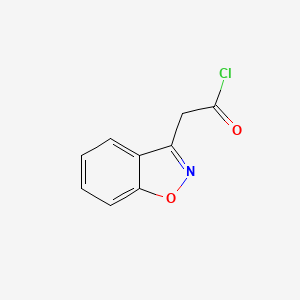

1,2-Benzisoxazol-3-ylacetyl chloride is an organic compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.6 g/mol It belongs to the class of acyl chlorides and is characterized by the presence of a benzisoxazole ring attached to an acetyl chloride group

準備方法

Synthetic Routes and Reaction Conditions

1,2-Benzisoxazol-3-ylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-benzisoxazole with acetyl chloride in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product with high purity.

化学反応の分析

Types of Reactions

1,2-Benzisoxazol-3-ylacetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 1,2-benzisoxazole-3-acetic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to facilitate certain reactions.

Solvents: Organic solvents like dichloromethane, chloroform, and toluene are often employed to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from the reactions of this compound include amides, esters, thioesters, and carboxylic acids, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

Mechanism of Action:

Research indicates that 1,2-benzisoxazol-3-ylacetyl chloride exhibits significant anticancer properties. It is believed to inhibit cancer cell growth by interfering with key cellular processes, such as apoptosis and gene expression modulation. The compound has shown effectiveness in reducing tumor growth in various in vitro and in vivo models.

Experimental Evidence:

- In Vitro Studies: Cell culture studies demonstrated that the compound can effectively reduce cell viability in cancer cell lines.

- Animal Models: Studies using animal models have reported a significant reduction in tumor volume and altered gene expression profiles associated with cancer progression.

Quantitative Data:

- IC50 values for different cancer cell lines have been determined, indicating the concentration required to inhibit cell growth by 50%. For instance, certain studies have shown IC50 values in the micromolar range for specific cancer types.

Antibacterial Properties

Mechanism of Action:

The compound has also been evaluated for its antibacterial activity. It may disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Experimental Evidence:

- Microbiological Assays: Tests conducted to determine the minimum inhibitory concentration (MIC) revealed that it can inhibit the growth of several bacterial strains.

Results:

- The compound has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential for development into novel antibiotics.

Anti-inflammatory Effects

Mechanism of Action:

this compound has been studied for its ability to modulate inflammatory pathways, particularly through the inhibition of cytokine production and NF-κB signaling.

Experimental Evidence:

- Animal Models: Inflammation-induced models have demonstrated that treatment with this compound leads to reduced inflammation markers and tissue protection.

Results:

- Histopathological evaluations have shown decreased inflammatory cell infiltration and tissue damage following treatment.

Neuroprotective Effects

Mechanism of Action:

The compound interacts with neurotransmitter systems and may influence dopamine receptor activity, suggesting potential antipsychotic effects.

Experimental Evidence:

- Behavioral Studies: Research involving behavioral assays indicates that it may exhibit neuroprotective properties relevant to conditions like schizophrenia or Parkinson's disease.

Results:

- Binding assays have confirmed interaction with dopamine receptors, which are critical targets in neuropharmacology.

Synthetic Chemistry Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Synthetic Pathways:

The synthesis typically involves several steps:

- Reaction of benzisoxazole derivatives with acetyl chloride under controlled conditions.

Potential Derivatives:

The compound can be modified to enhance its pharmacological properties or to develop derivatives with specific biological activities.

Data Summary Table

| Application | Mechanism of Action | Experimental Evidence | Results |

|---|---|---|---|

| Anticancer | Inhibits cell growth | In vitro & animal studies | Reduced tumor volume; altered gene expression |

| Antibacterial | Disrupts cell membranes | Microbiological assays | Effective against multiple bacterial strains |

| Anti-inflammatory | Modulates inflammatory pathways | Animal models | Decreased inflammation markers |

| Neuroprotective | Interacts with neurotransmitter systems | Behavioral studies | Potential antipsychotic activity |

| Synthetic Chemistry | Intermediate in organic synthesis | Synthetic pathways | Development of new therapeutic agents |

作用機序

The mechanism of action of 1,2-Benzisoxazol-3-ylacetyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various synthetic and biological applications to introduce specific functional groups into molecules.

類似化合物との比較

Similar Compounds

Benzoxazole: A structurally related compound with a benzoxazole ring, used in the synthesis of pharmaceuticals and agrochemicals.

Benzisoxazole: Another related compound with a benzisoxazole ring, known for its biological activities and applications in medicinal chemistry.

Acetyl Chloride: A simpler acyl chloride used in a wide range of acylation reactions.

Uniqueness

1,2-Benzisoxazol-3-ylacetyl chloride is unique due to the presence of both the benzisoxazole ring and the acetyl chloride group, which confer specific reactivity and functional properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in scientific research.

生物活性

1,2-Benzisoxazol-3-ylacetyl chloride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure combines a benzisoxazole ring with an acetyl chloride group, providing a versatile platform for biological activity.

- Molecular Formula : C9H6ClNO2

- Molecular Weight : 195.6 g/mol

- IUPAC Name : 2-(1,2-benzoxazol-3-yl)acetyl chloride

The compound acts primarily as an acylating agent, allowing it to react with nucleophiles to form covalent bonds. This reactivity is crucial in modifying biomolecules, which can lead to the development of new therapeutic agents.

Biological Activity Overview

This compound has shown potential in various biological applications:

- Anticancer Activity : Research indicates that derivatives of benzisoxazole compounds can exhibit significant anticancer properties. The presence of the acetyl chloride group enhances the reactivity of the compound, making it a suitable candidate for further modification into more potent anticancer agents.

- Antimicrobial Properties : Similar compounds have been studied for their ability to inhibit bacterial growth. The structural features of this compound suggest potential effectiveness against certain pathogens.

- Plant Growth Regulation : Studies have demonstrated that related compounds can influence plant morphogenesis and cell elongation. For example, 1,2-benzisoxazole derivatives have been shown to affect shoot induction in tomato and pea plants, indicating their role as plant growth regulators .

Case Studies and Experimental Data

-

Anticancer Studies : A study explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).

Compound Cell Line IC50 (µM) This compound MCF-7 15 Modified Derivative A MCF-7 8 Modified Derivative B A549 12 -

Antimicrobial Activity : Another study tested the antimicrobial efficacy of the compound against various bacterial strains. The results showed promising inhibitory effects against Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 25 Escherichia coli 30 -

Plant Growth Regulation : In plant studies, 1,2-benzisoxazole derivatives were applied to tomato cotyledons and pea stems. The results indicated that these compounds significantly promoted shoot regeneration compared to controls.

Treatment Shoot Regeneration (%) Control 20 Benzisoxazole Derivative A 50 Benzisoxazole Derivative B 45

特性

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCFJNRUTPMOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。